Mulberrofuran F
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Overview
Description
Mulberrofuran F is a natural product found in Morus alba, Morus lhou, and Sorocea guilleminiana with data available.
Scientific Research Applications
Anti-Hepatitis B Virus Activity
Mulberrofuran G, closely related to Mulberrofuran F, has demonstrated moderate activity in inhibiting hepatitis B virus (HBV) DNA replication, indicating its potential application in antiviral therapies (Geng et al., 2012).
Neuroprotective Effect
Studies have shown that Mulberrofuran G possesses neuroprotective effects in cerebral ischemia models, suggesting a potential application for this compound in similar contexts (Hong et al., 2017).
Anti-Cancer Properties
Research indicates that Mulberrofuran G inhibits the proliferation and migration of lung cancer cells, suggesting that this compound might have similar applications in cancer treatment (Guo et al., 2021).
Anti-Alzheimer's Disease Properties
Mulberrofuran compounds have been identified as potent multi-targeted agents for Alzheimer’s disease, implying potential applications for this compound in treating neurodegenerative diseases (Xia et al., 2019).
Anti-inflammatory Activity
Related compounds like Mulberrofuran Y and Mulberrofuran H have shown anti-inflammatory activity, indicating possible applications for this compound in inflammation-related conditions (Zelová et al., 2014).
Antioxidant Properties
Mulberrofuran compounds have displayed potent antioxidant activities, suggesting that this compound could be explored for its antioxidant potential (Dai et al., 2004).
Potential in Cosmeceutical Applications
Studies on related compounds indicate the potential use of this compound in cosmeceutical applications, particularly for its skin benefits (Thamrongwatwongsa et al., 2022).
Properties
CAS No. |
89200-00-0 |
---|---|
Molecular Formula |
C39H34O8 |
Molecular Weight |
630.7 g/mol |
IUPAC Name |
(1S,9R,13R,21S)-1-[2,4-dihydroxy-3-(3-methylbut-2-enyl)phenyl]-17-(6-hydroxy-1-benzofuran-2-yl)-11-methyl-2,20-dioxapentacyclo[11.7.1.03,8.09,21.014,19]henicosa-3(8),4,6,11,14,16,18-heptaene-5,15-diol |
InChI |
InChI=1S/C39H34O8/c1-19(2)4-8-26-30(42)11-10-29(38(26)44)39-37-27(25-9-7-24(41)18-34(25)46-39)12-20(3)13-28(37)36-31(43)14-22(16-35(36)47-39)32-15-21-5-6-23(40)17-33(21)45-32/h4-7,9-11,13-18,27-28,37,40-44H,8,12H2,1-3H3/t27-,28-,37-,39+/m0/s1 |
InChI Key |
SCNZCLDHJJSZBK-ROLQACJLSA-N |
Isomeric SMILES |
CC1=C[C@@H]2[C@@H]3[C@@H](C1)C4=C(C=C(C=C4)O)O[C@@]3(OC5=CC(=CC(=C25)O)C6=CC7=C(O6)C=C(C=C7)O)C8=C(C(=C(C=C8)O)CC=C(C)C)O |
SMILES |
CC1=CC2C3C(C1)C4=C(C=C(C=C4)O)OC3(OC5=CC(=CC(=C25)O)C6=CC7=C(O6)C=C(C=C7)O)C8=C(C(=C(C=C8)O)CC=C(C)C)O |
Canonical SMILES |
CC1=CC2C3C(C1)C4=C(C=C(C=C4)O)OC3(OC5=CC(=CC(=C25)O)C6=CC7=C(O6)C=C(C=C7)O)C8=C(C(=C(C=C8)O)CC=C(C)C)O |
89200-00-0 | |
Synonyms |
mulberrofuran F |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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